N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a structurally complex tricyclic carboxamide derivative. Its core framework comprises a fused tricyclic system with a central triazatricyclo[8.4.0.03,8] backbone, functionalized with a 2-chlorophenylmethyl group at the N-position, a methyl group at C7, and a carboxamide moiety at C3. The compound’s stereoelectronic properties and hydrogen-bonding capabilities (e.g., from the imino and oxo groups) likely influence its crystallinity and intermolecular interactions .
Structural characterization of this compound would typically employ X-ray crystallography tools such as SHELX (for refinement) and ORTEP-3 (for graphical representation of thermal ellipsoids) . The WinGX suite may also facilitate crystallographic data processing .
Properties
Molecular Formula |
C20H16ClN5O2 |
|---|---|
Molecular Weight |
393.8 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C20H16ClN5O2/c1-25-17(22)13(19(27)23-11-12-6-2-3-7-15(12)21)10-14-18(25)24-16-8-4-5-9-26(16)20(14)28/h2-10,22H,11H2,1H3,(H,23,27) |
InChI Key |
DDWNXBFYOIGTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the core triazatricyclo structure, followed by the introduction of the chlorophenylmethyl and imino groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step usually involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized to minimize the use of hazardous reagents and to maximize efficiency. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares a tricyclic carboxamide scaffold with derivatives reported in , though substituent variations significantly alter physicochemical and functional properties. Below is a comparative analysis:
Table 1: Structural Comparison of Tricyclic Carboxamide Derivatives
Key Findings:
Substituent Effects on Lipophilicity: The 2-chlorophenyl group in the target compound confers greater lipophilicity (Cl: logP +0.71) compared to the 4-fluorophenyl analog (F: logP +0.14) . This may enhance membrane permeability but reduce aqueous solubility.
Steric and Electronic Modifications: Methyl vs. Pentyl at C7: The target compound’s 7-methyl group imposes minimal steric hindrance, whereas the 7-pentyl substituent in the analog may disrupt planar packing, affecting crystal lattice stability . Halogen Position (2-Cl vs.
Hydrogen-Bonding Networks: The 6-imino and 2-oxo groups in all derivatives facilitate hydrogen bonding, critical for crystal packing. Graph set analysis (e.g., Etter’s rules) would classify these as D (donor) and A (acceptor) motifs, stabilizing supramolecular assemblies .
Research Implications and Limitations
While the provided evidence lacks explicit bioactivity or thermodynamic data, structural comparisons suggest:
- The target compound’s 2-chlorophenylmethyl group may optimize a balance between lipophilicity and steric profile for receptor binding.
- Crystallographic tools like SHELXL and ORTEP-3 are essential for resolving subtle conformational differences among analogs.
Further studies should prioritize synthesizing these derivatives and experimentally measuring properties like solubility, melting points, and binding affinities to validate hypotheses derived from structural analysis.
Biological Activity
N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 437.9 g/mol. Its structure features a triazatricyclo framework that includes multiple functional groups such as the chlorophenylmethyl group and an imino functionality. These structural elements contribute to its distinct chemical reactivity and potential interactions with biological targets .
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within the body. Research indicates that it may modulate various biochemical pathways by binding to enzymes or receptors. This interaction can inhibit enzymatic activity by occupying active sites and preventing substrate binding, thus influencing cellular signaling pathways .
In Vitro Studies
In vitro studies have demonstrated that N-[(2-chlorophenyl)methyl]-6-imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca exhibits significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| K562 (CML) | 0.025 | Induced apoptosis |
| DU145 (Prostate) | 0.050 | Growth inhibition |
| HCT15 (Colorectal) | 0.30 | Cytotoxicity observed |
| CAPAN-1 (Pancreatic) | 0.50 | Significant growth arrest |
These results suggest that the compound effectively inhibits cellular proliferation by blocking key signaling pathways essential for tumor growth .
Structure-Activity Relationship (SAR)
Studies on the structure-activity relationship have shown that modifications in the compound's structure can lead to variations in its biological activity. For example:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 6-imino-N-[4-methylphenyl)methyl]-2-oxo | C20H16ClN5O2 | Lacks chlorophenylmethyl group |
| N-(4-fluorophenyl)methyl]-6-imino | C17H18N2O5S | Contains a fluorine substituent |
| N-(4-octoxyphenyl)-6-oxo | C22H24N4O3 | Features an octoxy substituent |
These comparisons highlight the importance of specific functional groups in determining the compound's pharmacological effects .
Case Studies and Therapeutic Applications
Recent research has explored the therapeutic potential of N-[(2-chlorophenyl)methyl]-6-imino-7-methyl in treating various conditions:
- Cancer Therapy : The compound has shown promise as a multikinase inhibitor with activity against CDK4 and ARK5 kinases, which are crucial in cancer cell proliferation.
- Anti-inflammatory Effects : Preliminary studies indicate potential anti-inflammatory properties, suggesting its use in treating inflammatory diseases.
- Neurological Disorders : Given its ability to cross the blood-brain barrier, research is ongoing to evaluate its effects on neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
